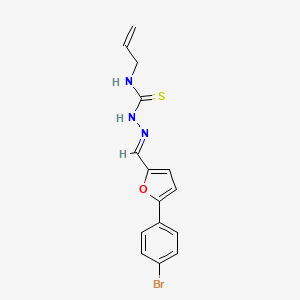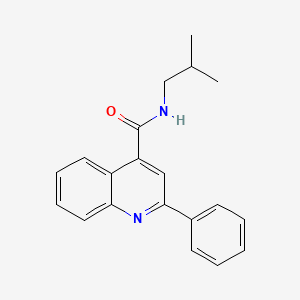
5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone involves several steps, starting from basic aldehydes to form more complex structures through reactions with aryloxyacetylhydrazines or thiosemicarbazide. For example, new 5-(4-bromopheyl)-2-furfuraldehyde-N-aryloxyacetylhydrazones were synthesized by reacting 5-(4-bromopheyl)-2-furfuraldehyde with aryloxyacetylhydrazines, characterized by IR, ^1H NMR, ^13C NMR, and elemental analysis (Li Ying-jun, 2005).
Molecular Structure Analysis
The molecular structure of related compounds, like fluorinated aldehydes derived from 5-bromo-2-furfuraldehyde, reveals the importance of structural determination for understanding the properties and potential applications of these compounds. Compounds were prepared, and their structures determined through various spectroscopic methods (Juan L. Bautista, J. Tiburcio, H. Torrens, 2005).
Scientific Research Applications
Antiparasitic Activity
Thiosemicarbazones derived from 5-bromo-2-furfuraldehyde have demonstrated efficiency in combating the growth of Trypanosoma cruzi, the causative agent of Chagas' disease. These compounds, synthesized using nucleophilic aromatic substitution and condensation reactions, exhibited a strong reaction similar to conventional treatments, with certain derivatives showing the highest antiparasitic activity. Their effectiveness may be attributed to the presence of nitro groups in the molecules (Moreno-Rodríguez et al., 2014).
Antimicrobial and Anti-inflammatory Agents
A range of thiosemicarbazone derivatives, including 5-aryl-2-furfuraldehyde thiosemicarbazones, have been evaluated for their antibacterial and anti-inflammatory properties. These compounds, when tested, displayed varying degrees of effectiveness, with some showing comparable anti-inflammatory activity to Ibuprofen (Holla et al., 2003).
Potential in Cancer Therapy
Thiosemicarbazone derivatives, including those derived from 5-bromo-2-furfuraldehyde, have shown promising results in inhibiting the proliferation and migration of lung cancer cells. A particular bismuth-containing complex demonstrated potent anti-cancer activity and induced apoptosis in cancer cells, with lower cytotoxicity to normal cells. This highlights the potential of these compounds as drug candidates in anti-cancer therapies (Ouyang et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3OS/c1-2-9-17-15(21)19-18-10-13-7-8-14(20-13)11-3-5-12(16)6-4-11/h2-8,10H,1,9H2,(H2,17,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHWUVQAUAWLDV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)